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Compound of Interest

Compound Name: VU6004256

Cat. No.: B12402639 Get Quote

VU6004256: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the

M1 Positive Allosteric Modulator VU6004256

Introduction
VU6004256 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic

acetylcholine receptor (M1 mAChR).[1] As a PAM, VU6004256 does not activate the M1

receptor directly but enhances the receptor's response to the endogenous neurotransmitter,

acetylcholine. This mechanism of action has generated significant interest in its therapeutic

potential for neurological and psychiatric disorders characterized by cholinergic dysfunction,

such as schizophrenia and Alzheimer's disease. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, and

pharmacological profile of VU6004256, intended for researchers, scientists, and professionals

in drug development.

Chemical Structure and Properties
VU6004256 is a complex heterocyclic molecule. Its chemical and physical properties are

summarized in the table below.
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Property Value

IUPAC Name

N-((2R,3R)-3-hydroxycyclohexyl)-1-((6-(1-

methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,8-

difluoro-1H-pyrrolo[3,4-b]quinoline-2(3H)-

carboxamide

Molecular Formula C₂₅H₂₅F₂N₅O₂

Molecular Weight 465.50 g/mol

CAS Number 2011034-33-4

Appearance White to off-white solid

SMILES

O=C(C1=CN(CC2=CC=C(C3=CN(C)N=C3)N=C

2)C4=C1C(F)=CC(F)=C4)N[C@@H]5--

INVALID-LINK--CCCC5

Table 1: Chemical and Physical Properties of VU6004256.

Pharmacological Properties
VU6004256 is characterized by its high potency and selectivity for the M1 muscarinic receptor.

Parameter Value Species Assay Type

EC₅₀ 155 nM Human Calcium Mobilization

Selectivity

Selective for M1 over

M2, M3, M4, and M5

muscarinic receptors

(quantitative data not

publicly available)

Various Not Specified

Table 2: In Vitro Pharmacological Data for VU6004256.

Pharmacokinetic Properties
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Limited pharmacokinetic data for VU6004256 is available in the public domain. A study in mice

revealed the following brain concentrations after a high intraperitoneal dose.

Dose (i.p.)
Maximum Total Brain
Concentration (Cₘₐₓ)

Maximum Unbound Brain
Concentration (Cₘₐₓ,u)

100 mg/kg 49.9 µM 649 nM

Table 3: Brain Pharmacokinetics of VU6004256 in Mice.[2]

Signaling Pathways
As a positive allosteric modulator of the M1 receptor, VU6004256 enhances the canonical Gq-

coupled signaling pathway initiated by acetylcholine. This leads to the activation of

phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of

intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
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Caption: M1 Muscarinic Receptor Signaling Pathway Enhanced by VU6004256.

Experimental Protocols
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In Vitro Potency Determination (Calcium Mobilization
Assay)
The potency of VU6004256 as an M1 PAM is typically determined using a calcium mobilization

assay in a cell line stably expressing the human M1 muscarinic receptor.

General Protocol:

Cell Culture: CHO-K1 or HEK293 cells stably expressing the human M1 receptor are

cultured in appropriate media.

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates

and incubated to allow for cell attachment.

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-

sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

Compound Addition: VU6004256, at various concentrations, is added to the wells and pre-

incubated.

Agonist Stimulation: A sub-maximal concentration (EC₂₀) of acetylcholine is added to the

wells to stimulate the M1 receptor.

Fluorescence Reading: Changes in intracellular calcium concentration are measured by

monitoring the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).

Data Analysis: The EC₅₀ value is determined by plotting the potentiation of the acetylcholine

response as a function of the VU6004256 concentration and fitting the data to a four-

parameter logistic equation.
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Caption: Workflow for Determining the In Vitro Potency of VU6004256.
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In Vivo Efficacy Assessment
Attenuation of Excessive Pyramidal Cell Firing: VU6004256 has been shown to attenuate

excessive pyramidal cell firing in the prefrontal cortex of a genetic mouse model of NMDA

receptor hypofunction (NR1 knockdown mice).[1]

Animal Model: Adult male NR1 knockdown (KD) mice and wild-type (WT) littermates.

Drug Administration: VU6004256 (10 mg/kg) or vehicle administered intraperitoneally (i.p.).

Electrophysiology: In vivo single-unit recordings from pyramidal neurons in the prelimbic

cortex of awake, behaving mice.

Protocol:

Mice are surgically implanted with a microdrive array targeting the prelimbic cortex.

Following recovery, baseline neuronal firing rates are recorded for a defined period.

VU6004256 or vehicle is administered, and neuronal firing is recorded for a subsequent

period.

Spike sorting is performed to isolate single-unit activity, and firing rates are calculated.

Endpoint: Change in the firing rate of pyramidal neurons following drug administration

compared to baseline.

Novel Object Recognition (NOR) Task: VU6004256 has been demonstrated to reverse

cognitive deficits in the NOR task in NR1 KD mice.[1]

Animal Model: Adult male NR1 KD and WT mice.

Drug Administration: VU6004256 (3 or 10 mg/kg, i.p.) or vehicle administered prior to the

training session.

Apparatus: An open-field arena.

Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b12402639?utm_src=pdf-body
https://www.medchemexpress.com/vu6004256.html
https://www.benchchem.com/product/b12402639?utm_src=pdf-body
https://www.benchchem.com/product/b12402639?utm_src=pdf-body
https://www.benchchem.com/product/b12402639?utm_src=pdf-body
https://www.medchemexpress.com/vu6004256.html
https://www.benchchem.com/product/b12402639?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12402639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Habituation: Mice are allowed to freely explore the empty arena for a set period on

consecutive days.

Training (Familiarization): Mice are placed in the arena containing two identical objects

and allowed to explore for a defined time.

Testing: After a retention interval, one of the familiar objects is replaced with a novel

object. Mice are returned to the arena, and the time spent exploring each object is

recorded.

Endpoint: The discrimination index, calculated as (time exploring novel object - time

exploring familiar object) / (total exploration time).
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Caption: Experimental Workflow for the Novel Object Recognition Task.

Synthesis
A detailed, publicly available synthesis protocol for VU6004256 has not been identified in the

scientific literature. However, the synthesis of structurally related M4 positive allosteric

modulators often involves a multi-step sequence. A representative, though not specific,

approach would likely involve the construction of the core heterocyclic scaffold followed by the

coupling of the side chains. For a similar class of compounds, a common synthetic strategy

involves a Gewald-type reaction to form a thiophene ring, followed by the construction of the

pyrimidine ring and subsequent nucleophilic aromatic substitution to introduce the amine side

chain.[3]

Conclusion
VU6004256 is a valuable research tool for investigating the role of the M1 muscarinic receptor

in normal physiology and in the pathophysiology of central nervous system disorders. Its

potency and selectivity make it a suitable compound for in vitro and in vivo studies aimed at

understanding the therapeutic potential of M1 receptor modulation. Further research is

warranted to fully characterize its pharmacokinetic profile and to elucidate the full spectrum of

its pharmacological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12402639#achemical-structure-and-properties-of-
vu6004256]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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